Bibw 22
Description
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Properties
Molecular Formula |
C30H43N7O4 |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
1-[[2,7-bis(2,6-dimethylmorpholin-4-yl)-6-phenylpteridin-4-yl]-(2-hydroxyethyl)amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C30H43N7O4/c1-19-14-36(15-20(2)40-19)27-24(23-10-8-7-9-11-23)31-25-26(32-27)33-29(37-16-21(3)41-22(4)17-37)34-28(25)35(12-13-38)18-30(5,6)39/h7-11,19-22,38-39H,12-18H2,1-6H3 |
InChI Key |
JNHIGDFEPXMPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C(=NC(=N3)N4CC(OC(C4)C)C)N(CCO)CC(C)(C)O)N=C2C5=CC=CC=C5 |
Synonyms |
4-(N-(2-hydroxy-2-methylpropyl)ethanolamino)-2,7-bis(cis-2,6-dimethylmorpholino)-6-phenylpteridine BIBW 22 BIBW-22 BIBW22 BS |
Origin of Product |
United States |
Chemical Reactions Analysis
Reactions with P-glycoprotein (P-gp)
BIBW 22 binds directly to P-gp, a drug-efflux pump overexpressed in MDR cancer cells, inhibiting its activity.
Key Findings:
-
Mechanism : Competes with cytotoxic agents (e.g., vincristine) for P-gp binding, preventing efflux and increasing intracellular drug retention .
-
Evidence : Photoaffinity labeling using [³H]azido-BIBW 22 confirmed direct interaction with P-gp, inhibited by vinblastine and verapamil .
Inhibition of Nucleoside Transport
This compound blocks equilibrative nucleoside transporters (ENTs), enhancing the efficacy of antimetabolites like 5-fluorouracil.
Key Data:
| Parameter | Value/Observation | Source |
|---|---|---|
| Nucleoside Uptake | 7-fold higher potency vs. dipyridamole | PubMed |
| Cytotoxicity Boost | 20-fold increase for 5-fluorouracil | PubMed |
Synergistic Reactions with Chemotherapeutics
This compound enhances the cytotoxicity of MDR-associated drugs through dual P-gp and nucleoside transport inhibition.
Experimental Results:
| Drug Tested | Enhancement Factor | Cell Line | Source |
|---|---|---|---|
| Vincristine | 10-fold | KB V20C (MDR) | PubMed |
| 5-Fluorouracil | 20-fold | KB (parental) | PubMed |
-
Notable Interaction : this compound does not act as a substrate for P-gp efflux, allowing sustained intracellular accumulation .
Physicochemical Stability
This compound exhibits moderate aqueous solubility and stability under physiological conditions.
| Property | Value | Source |
|---|---|---|
| Solubility | 0.1 mg/mL in water | PubChem |
| Half-Life (in vivo) | 28–43 hours | PubMed |
Research Implications
This compound’s dual mechanism supports its use in combination therapies targeting MDR cancers. Ongoing studies explore its synergy with antimetabolites and taxanes .
Limitations : High interpatient variability in pharmacokinetics and undefined long-term toxicity profiles require further investigation .
This synthesis of peer-reviewed data underscores this compound’s potential as a multifunctional modulator in oncology, warranting advanced clinical validation.
Q & A
Q. Basic
- Use databases like Web of Science, PubMed, and Google Scholar to identify primary sources (e.g., synthesis methods, pharmacological studies) and secondary reviews.
- Apply systematic search terms (e.g., "this compound AND pharmacokinetics") and Boolean operators to filter results .
- Critically evaluate sources for methodological rigor, avoiding overreliance on non-peer-reviewed platforms .
How do I maintain ethical standards in experimental design involving this compound?
Q. Basic
- Adhere to institutional guidelines for chemical safety, data integrity, and animal/human subject protocols (if applicable) .
- Disclose funding sources and potential conflicts of interest to avoid bias in methodology or reporting .
- Store raw data securely and ensure transparency in data selection criteria .
What advanced methodologies are suitable for investigating this compound's mechanisms?
Q. Advanced
- Controlled Variables : Design dose-response experiments with appropriate controls (e.g., vehicle controls, positive/negative controls) to isolate this compound's effects .
- Statistical Power : Use power analysis to determine sample sizes, reducing Type I/II errors .
- High-Throughput Techniques : Employ omics approaches (e.g., proteomics, metabolomics) to map systemic impacts .
How should contradictory data about this compound's efficacy be analyzed?
Q. Advanced
- Transparency : Report all data, including outliers or non-significant results, in supplementary materials .
- Alternative Hypotheses : Use sensitivity analyses to test competing explanations (e.g., batch variability, assay limitations) .
- Peer Review : Engage collaborators to validate interpretations and identify methodological flaws .
What steps ensure reproducibility in this compound studies?
Q. Advanced
- FAIR Principles : Make data Findable, Accessible, Interoperable, and Reusable (e.g., deposit raw spectra in repositories like Zenodo) .
- Detailed Protocols : Document synthesis, purification, and characterization steps (e.g., NMR conditions, HPLC gradients) for replication .
- Independent Validation : Partner with external labs to verify key findings .
How do I interpret non-significant results in this compound experiments?
Q. Advanced
- Contextualize findings within experimental limitations (e.g., detection thresholds, sample heterogeneity) .
- Discuss implications for future research, such as optimizing assay sensitivity or exploring alternative models .
- Avoid overstating conclusions; emphasize the need for further validation .
What interdisciplinary approaches enhance this compound research?
Q. Advanced
- Computational Modeling : Predict this compound's binding affinities using molecular docking or QSAR .
- Cross-Disciplinary Collaboration : Integrate chemical biology and toxicology to assess safety profiles .
- Meta-Analysis : Synthesize data from disparate studies to identify trends or knowledge gaps .
How do I validate the purity and structural identity of this compound?
Q. Advanced
- Analytical Techniques : Combine HPLC, mass spectrometry, and NMR to confirm purity (>95%) and structure .
- Reference Standards : Compare spectral data with authenticated samples or published benchmarks .
- Peer Review : Submit characterization data for independent verification pre-publication .
How can external funding influence the integrity of this compound research?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
